Prostaglandina F1alfa

Descripción general

Descripción

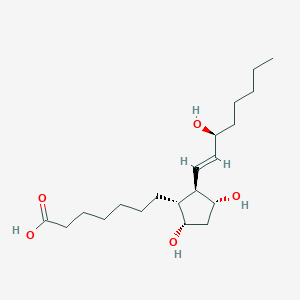

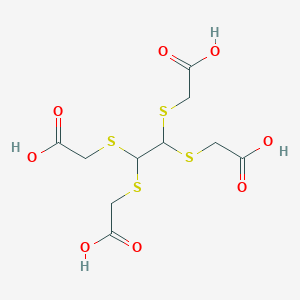

La prostaglandina F1alfa, también conocida como 6-ceto-prostaglandina F1alfa, es un metabolito estable de la prostaciclina (prostaglandina I2). Es un compuesto fisiológicamente activo que se encuentra en cantidades muy pequeñas en todos los mamíferos. En el plasma humano, las concentraciones de this compound suelen ser inferiores a 50 picogramos por mililitro . Este compuesto desempeña un papel significativo en varios procesos fisiológicos, incluida la vasodilatación, la inhibición de la agregación plaquetaria y la modulación de las respuestas inflamatorias .

Aplicaciones Científicas De Investigación

Prostaglandin F1alpha has a wide range of scientific research applications, including:

Mecanismo De Acción

La prostaglandina F1alfa ejerce sus efectos interactuando con receptores específicos en la superficie de las células diana. Actúa principalmente sobre el receptor de la prostaciclina, lo que conduce a la activación de vías de señalización intracelulares que provocan vasodilatación, inhibición de la agregación plaquetaria y modulación de las respuestas inflamatorias . Los efectos del compuesto están mediados por la elevación de los niveles de monofosfato de adenosina cíclico (cAMP) dentro de las células diana .

Análisis Bioquímico

Biochemical Properties

Prostaglandin F1alpha is involved in a host of biological research areas due to its role in vascular and smooth muscle activity . It is often studied for its effects on vasodilation and the modulation of blood flow . It is also of interest in studies investigating smooth muscle contraction, where it provides insights into the mechanisms governing gastrointestinal, uterine, and bronchial function .

Cellular Effects

Prostaglandin F1alpha controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling, which includes Prostaglandin F1alpha, is implicated in numerous disease states .

Molecular Mechanism

Prostaglandin F1alpha signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . This review focuses on the expression, characterization, regulation, and mechanism of action of prostanoid receptors with particular emphasis on human isoforms .

Temporal Effects in Laboratory Settings

Prostaglandin F1alpha is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1alpha . Prostaglandin F1alpha is excreted directly into the urine . Prostaglandin F1alpha contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series .

Dosage Effects in Animal Models

In veterinary science, prostaglandins including Prostaglandin F1alpha have been used as agents capable of affecting the breeding and treatment of infertility in larger domestic species . The effects of Prostaglandin F1alpha vary with different dosages in animal models .

Metabolic Pathways

Prostaglandin F1alpha is a putative metabolite of dihomo-gamma-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway . Both Prostaglandin F1alpha and PGF2alpha have been shown to act as priming pheromones for male Atlantic salmon with a threshold concentration of 10-11 M .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La prostaglandina F1alfa se puede sintetizar mediante la hidrólisis no enzimática de la prostaciclina (prostaglandina I2). La producción de prostaciclina se suele monitorizar midiendo los niveles de this compound, ya que la prostaciclina tiene una vida media muy corta en el plasma (aproximadamente 60 minutos) e incluso más corta en el tampón (de 2 a 3 minutos) . La ruta sintética implica la hidratación de la prostaciclina en condiciones controladas para producir this compound.

Métodos de producción industrial

La producción industrial de this compound implica el uso de técnicas de cromatografía líquida de alta eficacia (HPLC), cromatografía de gases/espectrometría de masas (GC/MS), radioinmunoensayo o inmunoensayo enzimático para medir y aislar el compuesto de fluidos biológicos como suero, orina y medios de cultivo de tejidos .

Análisis De Reacciones Químicas

Tipos de reacciones

La prostaglandina F1alfa experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar ácidos fosfatídicos oxidados, como PA(PGF1alfa/2:0).

Reducción: El compuesto puede reducirse para formar diferentes metabolitos, incluida la tetranor-prostaglandina F1alfa.

Sustitución: La this compound puede participar en reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones para estas reacciones suelen implicar temperaturas controladas, niveles de pH y la presencia de disolventes específicos para facilitar las transformaciones deseadas.

Principales productos formados

Los principales productos formados a partir de las reacciones de la this compound incluyen ácidos fosfatídicos oxidados, metabolitos reducidos como la tetranor-prostaglandina F1alfa y diversos derivados sustituidos .

Aplicaciones en investigación científica

La this compound tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

Prostaglandina F2alfa: Otro miembro de la familia de las prostaglandinas, conocido por su papel en la contracción del músculo liso y la regulación de las funciones reproductivas.

Prostaglandina D2: Interviene en la regulación del sueño, las respuestas alérgicas y la inflamación.

Prostaglandina E1: Conocida por sus propiedades vasodilatadoras y antiinflamatorias.

Singularidad de la prostaglandina F1alfa

La this compound es única debido a su naturaleza estable como metabolito de la prostaciclina y su papel significativo en la vasodilatación y la inhibición de la agregación plaquetaria . A diferencia de otras prostaglandinas, la this compound se utiliza específicamente como marcador para la producción de prostaciclina y tiene aplicaciones clínicas distintas en la salud cardiovascular .

Propiedades

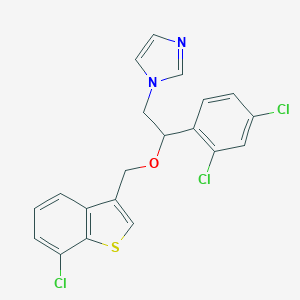

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339475 | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

745-62-0 | |

| Record name | PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN F1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ72O6860W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)